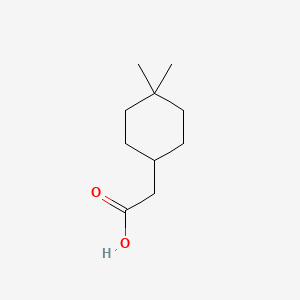

2-(4,4-Dimethylcyclohexyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,4-dimethylcyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-10(2)5-3-8(4-6-10)7-9(11)12/h8H,3-7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQKOCLKQSNITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4,4-dimethylcyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,4-dimethylcyclohexyl)acetic acid is a valuable carboxylic acid derivative that serves as a key building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] Its gem-dimethylcyclohexyl moiety provides a lipophilic and sterically defined scaffold, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the synthesis and characterization of this important intermediate, offering field-proven insights and detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence involving a Wittig reaction followed by catalytic hydrogenation. This approach is highly versatile and allows for the reliable construction of the target molecule from readily available starting materials. An alternative synthetic route employing the Reformatsky reaction will also be discussed.

Primary Synthetic Route: Wittig Reaction and Catalytic Hydrogenation

This robust two-step pathway commences with the readily available 4,4-dimethylcyclohexanone.[1][3] The initial Wittig reaction introduces the acetic acid side chain in an unsaturated form, which is subsequently reduced to the desired saturated carboxylic acid via catalytic hydrogenation.

Experimental Workflow: Wittig Reaction and Catalytic Hydrogenation

Caption: Synthetic workflow for this compound.

Step 1: Wittig Reaction to form Ethyl 2-(4,4-dimethylcyclohexylidene)acetate

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus ylide.[4][5][6] In this step, 4,4-dimethylcyclohexanone is reacted with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, to yield the α,β-unsaturated ester, ethyl 2-(4,4-dimethylcyclohexylidene)acetate. The use of a stabilized ylide generally favors the formation of the (E)-alkene.[5]

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to anhydrous tetrahydrofuran (THF).

-

Dissolve 4,4-dimethylcyclohexanone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the solution of 4,4-dimethylcyclohexanone dropwise to the ylide suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate triphenylphosphine oxide.

-

Filter the mixture and concentrate the filtrate to obtain the crude ethyl 2-(4,4-dimethylcyclohexylidene)acetate, which can be purified by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation to form Ethyl 2-(4,4-dimethylcyclohexyl)acetate

Catalytic hydrogenation is a widely employed and efficient method for the reduction of carbon-carbon double bonds.[7][8][9] The unsaturated ester from the Wittig reaction is dissolved in a suitable solvent, typically ethanol, and subjected to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst.

Protocol:

-

Dissolve ethyl 2-(4,4-dimethylcyclohexylidene)acetate (1.0 equivalent) in ethanol in a hydrogenation vessel.

-

Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield ethyl 2-(4,4-dimethylcyclohexyl)acetate.

Step 3: Saponification to yield this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through saponification with a base, followed by acidification.

Protocol:

-

Dissolve ethyl 2-(4,4-dimethylcyclohexyl)acetate (1.0 equivalent) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (NaOH) (2-3 equivalents) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with a mineral acid (e.g., HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.

Alternative Synthetic Route: The Reformatsky Reaction

The Reformatsky reaction provides an alternative pathway to a β-hydroxy ester intermediate, which can then be dehydrated and hydrogenated to reach the target molecule.[10][11][12] This reaction involves the treatment of a ketone with an α-halo ester in the presence of zinc metal.[13]

Conceptual Workflow: Reformatsky Reaction Approach

Caption: Reformatsky reaction pathway to the target acid.

While viable, this route is often longer than the Wittig approach due to the additional dehydration step.

Consideration of the Grignard Reaction

A Grignard reaction between 4,4-dimethylcyclohexanone and a suitable Grignard reagent, such as one derived from an haloacetate, might seem plausible.[14][15][16] However, Grignard reagents are highly basic and can lead to enolization of the ketone, especially with sterically hindered ketones.[14] This can result in lower yields of the desired addition product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Analytical Workflow: Characterization

Caption: Workflow for the analytical characterization of the final product.

| Property | Value |

| Molecular Formula | C10H18O2[17] |

| Molecular Weight | 170.25 g/mol [17] |

| CAS Number | 681448-25-9[17] |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected signals would include:

-

A singlet for the two methyl groups on the cyclohexane ring.

-

A series of multiplets for the methylene protons of the cyclohexane ring.

-

A multiplet for the methine proton on the cyclohexane ring to which the acetic acid moiety is attached.

-

A doublet for the methylene protons of the acetic acid group.

-

A broad singlet for the carboxylic acid proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Key expected signals include:

-

A signal for the carbonyl carbon of the carboxylic acid.

-

Signals for the carbons of the cyclohexane ring.

-

A signal for the quaternary carbon of the gem-dimethyl group.

-

Signals for the methyl carbons.

-

A signal for the methylene carbon of the acetic acid group.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at m/z = 170.25.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound would be characterized by:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

-

A strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the carbonyl group.

-

Absorption bands in the region of 2850-2960 cm⁻¹ corresponding to C-H stretching of the alkyl groups.

Conclusion

The synthesis of this compound is most reliably achieved through a Wittig reaction of 4,4-dimethylcyclohexanone followed by catalytic hydrogenation and saponification. This method offers high yields and is amenable to scale-up. The alternative Reformatsky reaction presents a viable, albeit longer, synthetic route. Thorough characterization using NMR, MS, and IR spectroscopy is crucial to ensure the identity and purity of the final product, which is a valuable intermediate for further synthetic applications in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. 4 4-DIMETHYLCYCLOHEXANONE 97 | 4255-62-3 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 11. Reformatsky Reaction [organic-chemistry.org]

- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 13. Reformatsky Reaction| Reaction Mechanism of Reformatsky Reaction [pw.live]

- 14. homework.study.com [homework.study.com]

- 15. m.youtube.com [m.youtube.com]

- 16. ncert.nic.in [ncert.nic.in]

- 17. This compound 97% | CAS: 681448-25-9 | AChemBlock [achemblock.com]

Introduction: The Strategic Value of Saturated Scaffolds in Modern Drug Discovery

An In-depth Technical Guide: 2-(4,4-dimethylcyclohexyl)acetic acid as a Building Block in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Historically, aromatic rings, particularly the phenyl group, have been ubiquitous motifs in drug design. However, their inherent planarity and susceptibility to oxidative metabolism often present significant liabilities. This has catalyzed a shift towards the exploration of saturated carbocyclic scaffolds as bioisosteric replacements. Among these, the 4,4-dimethylcyclohexyl moiety has emerged as a particularly valuable building block.

This technical guide provides a comprehensive overview of this compound, a key synthon for introducing the 4,4-dimethylcyclohexyl group. We will delve into its synthesis, physicochemical properties, and strategic applications, with a particular focus on how the gem-dimethyl substitution offers distinct advantages in mitigating metabolic instability. A case study on its successful incorporation into inverse agonists of the retinoic acid-related orphan receptor gamma t (RORγt) will illustrate its practical utility in a modern drug discovery program.

Physicochemical Properties and Stereochemical Considerations

The this compound building block possesses a unique combination of properties that make it an attractive tool for medicinal chemists.

| Property | Value | Source |

| Molecular Formula | C10H18O2 | --INVALID-LINK-- |

| Molecular Weight | 170.25 g/mol | --INVALID-LINK-- |

| CAS Number | 681448-25-9 | --INVALID-LINK-- |

| Appearance | White Solid | --INVALID-LINK-- |

| Predicted pKa | ~4.72 | --INVALID-LINK-- |

| Predicted logP | ~2.5-3.0 | --INVALID-LINK-- |

The cyclohexane ring exists predominantly in a chair conformation. The gem-dimethyl groups at the C4 position lock the conformation and prevent ring flipping to some extent. The acetic acid side chain can exist in either an axial or equatorial position, with the equatorial position being sterically favored. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

Synthesis of this compound

A reliable and scalable synthesis of the title compound is crucial for its application in drug discovery programs. A common and effective method is the Arndt-Eistert homologation of the readily available 4,4-dimethylcyclohexanecarboxylic acid. This two-step process extends the carbon chain by one methylene unit.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 4,4-Dimethylcyclohexanecarboxylic Acid

This protocol is a representative procedure for the oxidation of a cyclohexanone to a carboxylic acid.

-

Reaction Setup: To a solution of 4,4-dimethylcyclohexanone (1.0 eq) in acetone at 0 °C, add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the addition of isopropanol. Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield 4,4-dimethylcyclohexanecarboxylic acid.

Experimental Protocol: Arndt-Eistert Homologation

This procedure is a well-established method for the one-carbon homologation of carboxylic acids.[1][2][3]

-

Acid Chloride Formation: To a solution of 4,4-dimethylcyclohexanecarboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF, add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction at room temperature until gas evolution ceases. Remove the solvent and excess reagent in vacuo to yield the crude acid chloride.

-

Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., diethyl ether). At 0 °C, add a solution of diazomethane or (trimethylsilyl)diazomethane in an appropriate solvent dropwise until a persistent yellow color is observed. Stir for an additional hour at 0 °C. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Wolff Rearrangement and Hydrolysis: To the solution of the diazoketone, add a suspension of silver(I) oxide (0.1 eq) in water. Heat the mixture to reflux. The reaction progress can be monitored by the evolution of nitrogen gas.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite. Acidify the filtrate with aqueous HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be purified by column chromatography or recrystallization.

The 4,4-Dimethylcyclohexyl Group in Medicinal Chemistry: A Strategic Choice

The incorporation of the 4,4-dimethylcyclohexyl moiety is a deliberate strategy to enhance the drug-like properties of a lead compound.

A Bulky, Lipophilic Scaffold

The 4,4-dimethylcyclohexyl group is a non-planar, lipophilic fragment that can effectively fill hydrophobic pockets in target proteins. Its three-dimensional structure provides a different spatial arrangement compared to a flat phenyl ring, which can lead to improved binding affinity and selectivity.

Enhancing Metabolic Stability: The Role of the Gem-Dimethyl Group

A primary driver for using the 4,4-dimethylcyclohexyl group is to improve metabolic stability.[4][5] Saturated rings like cyclohexane are susceptible to oxidation by cytochrome P450 enzymes, typically at the 3- or 4-positions.[6] The introduction of gem-dimethyl groups at the C4 position sterically hinders this site from enzymatic attack, effectively blocking a major metabolic pathway. This leads to a longer in vivo half-life and increased exposure of the parent drug.

Diagram of Metabolic Blocking

Caption: The gem-dimethyl group sterically shields the C4 position from oxidative metabolism.

Case Study: Application in the Development of RORc/RORγt Inverse Agonists

A compelling example of the utility of the 4,4-dimethylcyclohexyl group is in the development of inverse agonists for the retinoic acid-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor that is a master regulator of T-helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[7]

Structure-Activity Relationship (SAR) Insights

In several series of RORγt inverse agonists, the incorporation of a bulky, lipophilic group that can access a hydrophobic pocket in the ligand-binding domain is crucial for high potency. While phenyl and simple cyclohexyl groups have been explored, the 4,4-dimethylcyclohexyl moiety has been shown to offer a superior balance of potency and pharmacokinetic properties.

| Compound Analogue | RORγt IC50 | Metabolic Stability (HLM t1/2) | Rationale |

| Phenyl Analogue | Moderate | Low | Susceptible to aromatic oxidation. |

| Cyclohexyl Analogue | Moderate to High | Moderate | Improved sp3 character, but C4 position is a metabolic liability. |

| 4,4-Dimethylcyclohexyl Analogue | High | High | Fills hydrophobic pocket and blocks C4 oxidation, leading to improved potency and stability. |

This table represents a generalized trend observed across different RORγt inverse agonist scaffolds.

The gem-dimethyl group not only enhances metabolic stability but can also contribute to binding affinity by making favorable van der Waals contacts within the hydrophobic pocket of the RORγt ligand-binding domain.

Workflow for Biological Evaluation

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 7. US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google Patents [patents.google.com]

physical and chemical properties of 2-(4,4-dimethylcyclohexyl)acetic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(4,4-dimethylcyclohexyl)acetic acid is a saturated carboxylic acid characterized by a cyclohexane ring substituted with two methyl groups at the C4 position and an acetic acid moiety at the C1 position. Its unique structural features, particularly the gem-dimethyl group which imparts conformational rigidity, make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an analysis of its spectroscopic characteristics, tailored for researchers and professionals in drug development and chemical synthesis. Recent patent literature indicates its utility as a key intermediate in the synthesis of novel potassium channel activators, highlighting its relevance in the development of therapies for central and peripheral nervous system disorders[1].

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and key identifiers. These data points are critical for database searches, regulatory submissions, and accurate experimental design.

Chemical Structure

The structure of this compound is depicted below. The gem-dimethyl group on the cyclohexane ring restricts ring inversion, leading to more defined conformational isomers which can be critical for stereospecific interactions in biological systems.

Caption: 2D Structure of this compound.

Key Identifiers

All quantitative and identifying data for the compound are summarized in the table below for ease of reference. This information is crucial for sourcing, registration, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 681448-25-9 | [1] |

| Molecular Formula | C₁₀H₁₈O₂ | N/A |

| Molecular Weight | 170.25 g/mol | N/A |

| Canonical SMILES | CC1(CCC(CC1)CC(=O)O)C | N/A |

| InChIKey | HIQKOCLKQSNITC-UHFFFAOYSA-N | N/A |

Physical and Chemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. They are essential for process development, formulation, and predicting pharmacokinetic profiles.

Physical Properties

| Property | Value | Notes and Rationale |

| Appearance | White Solid | Expected for a saturated carboxylic acid of this molecular weight at room temperature. |

| Boiling Point | 266.4 ± 8.0 °C (Predicted) | The high boiling point is due to the ability of carboxylic acids to form stable hydrogen-bonded dimers, which effectively doubles the molecular weight and increases the energy required for vaporization.[2] |

| pKa | 4.72 ± 0.10 (Predicted) | This value is typical for a simple aliphatic carboxylic acid. The alkyl substituent has a minor electron-donating inductive effect, making it slightly less acidic than formic acid but comparable to acetic acid.[3] |

| Solubility | Insoluble in water. Soluble in organic solvents like alcohols, ethers, and chlorinated solvents. | As a carboxylic acid with 10 carbon atoms, the large, nonpolar hydrocarbon portion dominates its properties, making it hydrophobic.[3][4][5] It is expected to be soluble in less polar organic solvents where van der Waals interactions can occur.[2][6] |

Chemical Reactivity

The primary reactive center of this compound is the carboxyl group. This functional group can undergo a variety of well-established transformations, making it a versatile synthetic intermediate.

-

Acid-Base Reactions: As a carboxylic acid, it readily reacts with bases to form carboxylate salts, which are typically more soluble in water than the parent acid.[3]

-

Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters. This is a standard equilibrium-driven process.

-

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine, typically requiring activation to an acid chloride or the use of coupling agents (e.g., DCC, EDC).

-

Reduction: The carboxyl group can be reduced to a primary alcohol (2-(4,4-dimethylcyclohexyl)ethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Proposed Synthesis Protocol: Arndt-Eistert Homologation

A robust and logical method for the synthesis of this compound is the Arndt-Eistert homologation of 4,4-dimethylcyclohexanecarboxylic acid. This reaction sequence extends the carbon chain of a carboxylic acid by one methylene (-CH₂-) unit and is a well-established, high-yielding procedure. The required starting material, 4,4-dimethylcyclohexanecarboxylic acid (CAS 25186-27-0), is commercially available.[7][8]

Caption: Workflow for Arndt-Eistert homologation synthesis.

Detailed Step-by-Step Methodology

Expertise & Causality: This protocol is designed for robustness. Each step includes explanations for the choice of reagents and conditions, ensuring both scientific integrity and practical success.

Step 1: Formation of the Acid Chloride

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4-dimethylcyclohexanecarboxylic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature. Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides. It is used in excess to drive the reaction to completion, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 4,4-dimethylcyclohexanecarbonyl chloride is typically used in the next step without further purification.

Step 2: Formation of the α-Diazoketone

-

Preparation: Dissolve the crude acid chloride from Step 1 in anhydrous diethyl ether (Et₂O). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add a freshly prepared ethereal solution of diazomethane (CH₂N₂, 2.2 eq) with vigorous stirring. Trustworthiness & Safety: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood using appropriate safety precautions (blast shield, non-etched glassware). The reaction is performed at 0°C to control the exothermic reaction and minimize side reactions. A second equivalent of diazomethane is required to neutralize the HCl generated in situ.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The persistence of a yellow color indicates an excess of diazomethane.

-

Quenching: Carefully add a few drops of acetic acid to quench any remaining diazomethane until the yellow color disappears.

-

Workup: The solvent can be carefully removed under reduced pressure to yield the crude α-diazoketone, which is often a yellow solid.

Step 3: Wolff Rearrangement and Hydrolysis

-

Setup: Dissolve the crude α-diazoketone from Step 2 in a mixture of 1,4-dioxane and water.

-

Catalyst Addition: Add silver(I) oxide (Ag₂O, 0.1 eq) as a catalyst. Causality: A silver catalyst (or photochemical/thermal conditions) is required to facilitate the Wolff rearrangement. The catalyst promotes the loss of N₂ gas and the 1,2-alkyl shift to form a highly reactive ketene intermediate.

-

Reaction: Heat the suspension to 60-80°C. Vigorous evolution of nitrogen gas should be observed. Continue heating until gas evolution ceases (typically 2-3 hours).

-

Workup & Purification: Cool the reaction mixture and filter it through a pad of Celite to remove the silver catalyst. Acidify the filtrate with aqueous HCl and extract with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 - 12.0 | broad singlet | 1H | H -O-C=O | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which is exchangeable with D₂O. |

| ~2.25 | doublet | 2H | -CH₂-COOH | These protons are alpha to the carbonyl group, which is electron-withdrawing, shifting them downfield. They are coupled to the adjacent methine proton. |

| ~1.80 | multiplet | 1H | -CH -CH₂COOH | This methine proton is coupled to the adjacent methylene protons of the ring and the acetic acid moiety. |

| ~1.20 - 1.60 | multiplet | 8H | Cyclohexane -CH₂- | These are the four sets of methylene protons on the cyclohexane ring. They will appear as complex, overlapping multiplets. |

| ~0.88 | singlet | 6H | -C(CH ₃)₂ | The two methyl groups are chemically equivalent and attached to a quaternary carbon, so they appear as a single, sharp peak with no coupling. |

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Predicted Shift (ppm) | Carbon Assignment | Rationale |

| ~179 | C =O | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. |

| ~42 | -C H₂-COOH | The carbon alpha to the carbonyl group. |

| ~38 | -C H-CH₂COOH | The methine carbon of the cyclohexane ring attached to the acetic acid group. |

| ~35 | Ring -C H₂- | Methylene carbons on the cyclohexane ring. There will be multiple, closely spaced signals in this region. |

| ~32 | -C (CH₃)₂ | The quaternary carbon bearing the two methyl groups. |

| ~28 | -C(C H₃)₂ | The two equivalent methyl group carbons. |

Mass Spectrometry (Electron Ionization)

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion (M⁺) is expected at m/z = 170. The fragmentation pattern will be characteristic of aliphatic carboxylic acids.

-

Molecular Ion (M⁺): A peak at m/z = 170 corresponding to [C₁₀H₁₈O₂]⁺.

-

Loss of Carboxyl Group: A significant fragment at m/z = 125, corresponding to the loss of the -COOH radical (45 Da). This [M-45]⁺ peak is often prominent for carboxylic acids.

-

McLafferty Rearrangement: A potential fragment at m/z = 60, corresponding to ionized acetic acid, [CH₃COOH]⁺, though this may be of low intensity.

-

Cyclohexyl Ring Fragmentation: A series of peaks corresponding to the fragmentation of the alkyl portion of the molecule, with losses of alkyl fragments (e.g., C₂H₄, C₃H₆) leading to clusters of peaks separated by 14 Da (-CH₂-).

Applications and Significance

The primary documented application of this compound is as a key intermediate in pharmaceutical research. A recent patent application describes its use in the synthesis of N-(pyrimidin-4-ylmethyl) amides, which are potent activators of Kv7.2/Kv7.3 potassium channels[1]. These channels are critical for regulating neuronal excitability, and their activators are being investigated for the treatment of epilepsy, neuropathic pain, and other disorders of the central and peripheral nervous systems[1]. The 4,4-dimethylcyclohexyl moiety likely serves as a lipophilic group that can favorably interact with the target protein and improve the pharmacokinetic properties of the final drug candidate.

Conclusion

This compound is a well-defined chemical entity with predictable physical and chemical properties. Its synthesis is achievable through standard organic chemistry transformations like the Arndt-Eistert homologation. The provided spectroscopic analysis offers a clear roadmap for its characterization. Its demonstrated utility as an intermediate in the synthesis of neurologically active compounds underscores its importance for professionals in drug discovery and development. This guide serves as a foundational technical resource to support further research and application of this valuable molecule.

References

- 1. EP4630406A1 - Composés amides utilisés en tant qu'activateurs des canaux potassiques kv7.2/kv7.3 utiles dans le traitement de troubles du snc et du snp - Google Patents [patents.google.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 4. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Video: Physical Properties of Carboxylic Acids [jove.com]

- 7. 4,4-dimethylcyclohexane-1-carboxylic acid 97% | CAS: 25186-27-0 | AChemBlock [achemblock.com]

- 8. 4,4-Dimethylcyclohexanecarboxylic acid | C9H16O2 | CID 13928743 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 2-(4,4-dimethylcyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(4,4-dimethylcyclohexyl)acetic acid scaffold represents a core structural motif with significant potential in medicinal chemistry. While direct literature on this specific molecule is sparse, its structural components—a gem-disubstituted cyclohexane ring and an acetic acid moiety—are present in a variety of biologically active compounds. This guide provides a comprehensive analysis of the synthesis, potential biological activities, and structure-activity relationships (SAR) of structural analogs of this compound. By examining related compounds, we can infer the potential therapeutic applications and guide future research in the development of novel drug candidates based on this scaffold. This document delves into synthetic strategies, explores potential biological targets in inflammation and neurological disorders, and provides detailed experimental protocols for the synthesis and evaluation of these promising analogs.

Introduction: The this compound Scaffold

The molecule this compound is a carboxylic acid featuring a cyclohexane ring substituted at the 4-position with two methyl groups (a gem-dimethyl group) and an acetic acid group at the 2-position. The gem-dimethyl group is a particularly interesting structural feature, as it can significantly influence the conformation and physicochemical properties of the cyclohexane ring, a phenomenon known as the Thorpe-Ingold effect. This effect can impact the binding affinity of the molecule to biological targets by restricting conformational flexibility and presenting a specific spatial arrangement of functional groups.

While this compound itself is primarily available as a building block for organic synthesis, its structural analogs have shown promise in various therapeutic areas.[1][2] For instance, derivatives of cyclohexylacetic acid are known to act as anti-inflammatory agents and selective agonists for the prostaglandin E2 receptor subtype 4 (EP4), a key target in inflammatory and immunological pathways.[3] Furthermore, related structures are utilized as intermediates in the synthesis of dopamine receptor ligands, suggesting potential applications in the treatment of neurological disorders.[4]

This guide will explore the synthetic pathways to access this compound and its analogs, discuss the potential biological activities based on SAR studies of related compounds, and provide detailed experimental protocols to facilitate further research and drug discovery efforts.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound can be approached through several established organic chemistry methodologies. The key starting material for these syntheses is 4,4-dimethylcyclohexanone.

Synthesis of the Key Intermediate: 4,4-Dimethylcyclohexanone

4,4-Dimethylcyclohexanone is a commercially available intermediate that can be synthesized through various methods, including the alkylation of cyclohexanone.[3][5]

Protocol 1: Synthesis of 4,4-Dimethylcyclohexanone

-

Reaction: Alkylation of cyclohexanone with dimethyl sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone and an excess of dimethyl sulfate.

-

Heat the mixture under reflux for several hours to facilitate the dialkylation at the 4-position.

-

After cooling, quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine to remove impurities.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4,4-dimethylcyclohexanone.[3]

-

Elongation of the Acetic Acid Side Chain

Once 4,4-dimethylcyclohexanone is obtained, the acetic acid side chain can be introduced and elongated through several methods.

The Wittig reaction is a powerful tool for converting ketones into alkenes, which can then be further functionalized to the desired carboxylic acid.[6][7][8][9][10]

Protocol 2: Synthesis of Ethyl 2-(4,4-dimethylcyclohexylidene)acetate via Wittig Reaction

-

Reaction: Wittig reaction of 4,4-dimethylcyclohexanone with a phosphorus ylide derived from an ethyl haloacetate.

-

Procedure:

-

Prepare the phosphonium ylide by reacting triphenylphosphine with ethyl bromoacetate to form the phosphonium salt, followed by deprotonation with a strong base like sodium hydride in an anhydrous solvent (e.g., THF).

-

To the resulting ylide solution, add 4,4-dimethylcyclohexanone dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl 2-(4,4-dimethylcyclohexylidene)acetate.

-

A variation of the Wittig reaction, the HWE reaction often provides better yields and easier purification.

Protocol 3: Synthesis of Ethyl 2-(4,4-dimethylcyclohexylidene)acetate via HWE Reaction

-

Reaction: HWE reaction of 4,4-dimethylcyclohexanone with a phosphonate ester.

-

Procedure:

-

To a solution of triethyl phosphonoacetate in an anhydrous solvent like THF, add a strong base such as sodium hydride at 0 °C to generate the phosphonate carbanion.

-

Add 4,4-dimethylcyclohexanone to the reaction mixture and allow it to stir at room temperature.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

-

The unsaturated ester obtained from the Wittig or HWE reaction can be converted to the final product through reduction and hydrolysis.

Protocol 4: Synthesis of this compound

-

Reaction: Catalytic hydrogenation of the double bond followed by ester hydrolysis.

-

Procedure:

-

Dissolve ethyl 2-(4,4-dimethylcyclohexylidene)acetate in a suitable solvent like ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

Filter the catalyst and concentrate the solvent to obtain ethyl 2-(4,4-dimethylcyclohexyl)acetate.

-

Hydrolyze the ester by refluxing with an aqueous solution of a base (e.g., NaOH), followed by acidification with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter, wash with cold water, and dry to yield this compound.

-

Diagram 1: Synthetic Pathway to this compound via Wittig/HWE Reaction

A schematic of the synthesis of the target compound.

An alternative route involves the Arndt-Eistert reaction, which extends a carboxylic acid by one carbon.[1][4][11][12][13]

Protocol 5: Synthesis of this compound via Arndt-Eistert Homologation

-

Reaction: One-carbon homologation of 4,4-dimethylcyclohexanecarboxylic acid.

-

Procedure:

-

Convert 4,4-dimethylcyclohexanecarboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.

-

React the acid chloride with diazomethane to form the α-diazoketone.

-

Induce Wolff rearrangement of the diazoketone using a silver catalyst (e.g., silver oxide) in the presence of water to form the homologous carboxylic acid.

-

Diagram 2: Arndt-Eistert Homologation Workflow

Workflow for the Arndt-Eistert homologation.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Based on the biological activities of structurally similar compounds, we can hypothesize the potential therapeutic applications of this compound and its analogs.

Anti-inflammatory Activity

Analogs of cyclohexylacetic acid have demonstrated significant anti-inflammatory properties.[5][14]

-

EP4 Receptor Agonism: 2-[4-(propoxymethyl)cyclohexyl]acetic acid derivatives are potent and selective agonists of the EP4 receptor.[3] Activation of the EP4 receptor is associated with anti-inflammatory and tissue-protective effects. The 4,4-dimethyl substitution on the cyclohexane ring could influence the binding affinity and selectivity for the EP4 receptor.

-

Inhibition of Pro-inflammatory Cytokines: Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[5] The lipophilicity and conformational constraints imposed by the gem-dimethyl group in this compound could modulate its interaction with inflammatory targets.

Table 1: SAR of Cyclohexane Acetic Acid Analogs as Anti-inflammatory Agents

| Structural Modification | Effect on Anti-inflammatory Activity | Reference |

| Propoxymethyl group at C4 | Potent and selective EP4 receptor agonism | [3] |

| Amidrazone functionalization | Inhibition of TNF-α and IL-6 secretion | [5] |

| gem-Dimethyl group at C4 | Hypothesized to enhance lipophilicity and receptor binding affinity | - |

Applications in Neurological Disorders

The cyclohexylacetic acid scaffold is also relevant in the context of neurological disorders.

-

Dopamine Receptor Ligand Intermediate: 2-(4-aminocyclohexyl)-ethyl acetate is a key intermediate in the synthesis of dopamine receptor ligands.[4] This suggests that derivatives of this compound could be explored for their potential to modulate dopaminergic signaling.

-

Gabapentin Analogs: Gabapentin, a widely used anticonvulsant and analgesic, is a GABA analog with a cyclohexyl ring. While the substitution pattern is different, the presence of the cyclohexane ring highlights its acceptance in the central nervous system. The 4,4-dimethyl substitution could influence blood-brain barrier permeability and interaction with neuronal targets.

Diagram 3: Potential Biological Targets and Signaling Pathways

Potential biological targets and pathways for analogs.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of novel this compound analogs, the following experimental protocols can be employed.

In Vitro Anti-inflammatory Assays

Protocol 6: EP4 Receptor Binding Assay

-

Objective: To determine the binding affinity of the test compounds for the human EP4 receptor.

-

Method: Radioligand binding assay using membranes from cells expressing the human EP4 receptor and a radiolabeled ligand (e.g., [3H]-PGE2).

-

Procedure:

-

Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of the radioligand.

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the filter to determine the amount of bound radioligand.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Protocol 7: Cytokine Release Assay

-

Objective: To measure the effect of the test compounds on the release of pro-inflammatory cytokines from immune cells.

-

Method: Enzyme-linked immunosorbent assay (ELISA).

-

Procedure:

-

Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Treat the cells with varying concentrations of the test compound.

-

After incubation, collect the cell supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

In Vitro Neurological Assays

Protocol 8: Dopamine Receptor Binding Assay

-

Objective: To assess the binding affinity of the test compounds for dopamine receptors (e.g., D2, D3).

-

Method: Similar to the EP4 receptor binding assay, using cell membranes expressing the specific dopamine receptor subtype and a corresponding radioligand (e.g., [3H]-spiperone for D2 receptors).

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological data for the parent molecule is limited, the analysis of its structural analogs suggests potential applications in the treatment of inflammatory diseases and neurological disorders. The gem-dimethyl group is a key structural feature that can be exploited to fine-tune the pharmacological properties of these compounds.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives with systematic modifications to the acetic acid side chain and the cyclohexane ring. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a solid foundation for such investigations, paving the way for the discovery of new and effective drugs.

References

- 1. Arndt-Eistert Synthesis [organic-chemistry.org]

- 2. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Page loading... [guidechem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. grokipedia.com [grokipedia.com]

- 12. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 13. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 14. Synthesis routes of 4,4-Dimethylcyclohexanone [benchchem.com]

An In-depth Technical Guide to Potential Therapeutic Targets for 2-(4,4-dimethylcyclohexyl)acetic Acid Derivatives

Abstract

Derivatives of 2-(4,4-dimethylcyclohexyl)acetic acid represent a class of synthetic small molecules with significant therapeutic potential, largely attributable to their distinct structural features: a lipophilic dimethylcyclohexyl moiety and a carboxylic acid functional group. This guide provides a comprehensive exploration of promising therapeutic targets for these derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the scientific rationale for target selection, detail the intricate signaling pathways involved, and provide robust, step-by-step experimental protocols for target validation. The targets discussed—Prostaglandin E2 Receptor EP4 (EP4), Peroxisome Proliferator-Activated Receptors (PPARs), and Fatty Acid Amide Hydrolase (FAAH)—are implicated in a range of pathophysiological processes, including inflammation, pain, and metabolic disorders, making them compelling areas of investigation for this chemical scaffold.

Introduction: The Therapeutic Promise of a Unique Chemical Scaffold

The this compound scaffold is characterized by a bulky, lipophilic dimethylcyclohexyl group, which can facilitate passage across biological membranes and promote interactions with hydrophobic binding pockets within protein targets.[[“]][2][3] The presence of a carboxylic acid group, a common pharmacophore in numerous approved drugs, allows for critical electrostatic and hydrogen bond interactions with target proteins.[[“]] This combination of lipophilicity and a key interactive functional group suggests that derivatives of this scaffold could modulate the activity of a variety of enzymes and receptors. This guide will focus on three high-potential therapeutic targets, selected based on the structural characteristics of these derivatives and their relevance to prevalent diseases.

Prostaglandin E2 Receptor EP4: A Key Modulator of Inflammation and Pain

The Prostaglandin E2 (PGE2) receptor EP4 subtype has emerged as a significant target for anti-inflammatory and analgesic therapies.[4] Notably, structurally similar compounds, such as 2-[4-(propoxymethyl)cyclohexyl]acetic acid derivatives, have been identified as potent and selective EP4 receptor agonists. This precedent strongly suggests that this compound derivatives could also interact with this receptor.

Scientific Rationale

The EP4 receptor plays a complex role in inflammation. While PGE2 is a key mediator of inflammatory pain and swelling, activation of the EP4 receptor can also have anti-inflammatory and tissue-protective effects.[2][5] This duality makes selective modulation of the EP4 receptor an attractive therapeutic strategy. The lipophilic cyclohexyl ring of the this compound derivatives can potentially occupy the hydrophobic channel of the EP4 receptor, while the carboxylic acid can form crucial interactions with key residues in the binding site, mimicking the binding of the natural ligand, PGE2.

Signaling Pathway

The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs).[2][5] Agonist binding triggers a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the modulation of gene expression and cellular responses.[2] Interestingly, emerging evidence suggests that the EP4 receptor can also couple to other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, adding another layer of complexity and potential for therapeutic intervention.[5]

References

- 1. consensus.app [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases | Bentham Science [benthamscience.com]

- 5. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 7. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for amide coupling of 2-(4,4-dimethylcyclohexyl)acetic acid

Application Note & Protocol Guide

Topic: Strategic Protocols for Amide Coupling of 2-(4,4-dimethylcyclohexyl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings

The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] While numerous protocols exist, the successful coupling of sterically demanding substrates, such as this compound, presents a significant synthetic hurdle. The bulky 4,4-dimethylcyclohexyl group adjacent to the carboxylic acid moiety sterically shields the reaction center, impeding the approach of the amine nucleophile and slowing the rate of reaction with standard coupling agents.[3][4]

This application note serves as an in-depth guide for overcoming these steric challenges. As senior application scientists, our goal is not merely to provide recipes, but to explain the underlying principles that govern the selection of reagents and reaction conditions. We will explore several robust protocols, from the use of high-reactivity uronium salts to classic acyl halide and mixed anhydride strategies, providing the rationale and step-by-step instructions necessary to achieve high-yield synthesis of amides from this compound and other similarly hindered substrates.

Pillar 1: Selecting the Optimal Coupling Strategy

The key to successfully coupling a hindered acid lies in the efficient generation of a highly reactive intermediate. The choice of coupling reagent is therefore paramount and depends on factors like the nucleophilicity of the amine, desired reaction conditions, and tolerance of other functional groups.[1][5]

-

Uronium/Aminium Salt-Based Reagents (e.g., HATU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high reactivity and are often the first choice for difficult couplings.[1][6] They react with the carboxylic acid to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine, even when sterically encumbered.[1][6] HATU is particularly effective at minimizing racemization if chiral centers are present.[7]

-

Carbodiimide-Based Reagents (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common, water-soluble coupling reagent.[1] For hindered substrates, EDC is almost always used with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[1][5][7] The additive intercepts the initial O-acylisourea intermediate to form a more reactive and stable active ester, which then reacts with the amine.[1] While cost-effective, this method may require longer reaction times or elevated temperatures for challenging substrates.[1]

-

Acyl Halide Formation: This classic two-step approach involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] The isolated acyl chloride then readily reacts with the amine, often at low temperatures.[10][11] This method is extremely effective for hindered systems because the acyl chloride is one of the most activated forms of a carboxylic acid.[12]

-

Mixed Anhydride Method: This strategy involves activating the carboxylic acid by forming a mixed anhydride, typically with a chloroformate like isobutyl chloroformate.[13] The resulting mixed anhydride has two electrophilic carbonyl centers. Nucleophilic attack by the amine preferentially occurs at the less sterically hindered carbonyl derived from the substrate, leading to the desired amide.[14] This method is a powerful alternative for peptide synthesis and for coupling hindered acids.

Comparative Overview of Recommended Coupling Strategies

| Strategy | Coupling Reagent(s) | Base | Typical Solvent | Temperature | Key Advantages | Potential Issues |

| Uronium Salt | HATU | DIPEA, TEA | DMF, DCM | 0 °C to RT | High reactivity, fast, low racemization, excellent for hindered substrates.[1][6] | Higher cost, reagent can react with unprotected N-termini.[7] |

| Carbodiimide | EDC, HOBt | DIPEA, TEA | DMF, DCM | RT to 50 °C | Cost-effective, water-soluble byproducts (EDC).[1] | Slower for hindered substrates, may require heat, potential for side reactions.[1][3] |

| Acyl Chloride | SOCl₂ or (COCl)₂, then amine | Pyridine, TEA | DCM, THF | 0 °C to RT | Highly reactive intermediate, very effective for hindered acids.[9][12] | Two-step process, harsh reagents (SOCl₂), potential for side reactions with sensitive functional groups. |

| Mixed Anhydride | Isobutyl Chloroformate | NMM, TEA | THF, DCM | -15 °C to RT | Effective for hindered acids, relatively inexpensive.[15][14] | Potential for urethane byproduct formation, requires careful temperature control.[14] |

Pillar 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to stoichiometry, temperature control, and anhydrous conditions is critical for success, especially given the challenging nature of the substrate.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended starting protocol for this compound due to its high success rate with sterically demanding substrates.[6][16]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

HATU (1.1 - 1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine)

Step-by-Step Methodology:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv) and the amine (1.1 equiv).

-

Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Add HATU (1.1 equiv) to the mixture, followed by the dropwise addition of DIPEA (2.5 equiv).

-

Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

-

Reaction Monitoring: Monitor the consumption of the carboxylic acid by TLC or LC-MS. For difficult couplings, the reaction may require stirring for up to 24 hours.[1]

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Expert Insights: The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU to form the highly reactive OAt-active ester.[1] Cooling to 0 °C initially helps to control the exothermic reaction and minimize potential side reactions.

Protocol 2: Acyl Chloride Formation and Amination

This robust, two-step protocol is an excellent alternative if uronium salt-based methods fail or are not desired.

Materials:

-

This compound (1.0 equiv)

-

Oxalyl chloride or Thionyl chloride (1.5 - 2.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Catalytic DMF (1-2 drops)

-

Amine (1.2 - 1.5 equiv)

-

Triethylamine (TEA) or Pyridine (2.0 - 3.0 equiv)

Step-by-Step Methodology:

Step A: Formation of the Acyl Chloride

-

In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.

-

Add a catalytic amount of DMF (1 drop per 1 mmol of acid).

-

Cool the solution to 0 °C and add oxalyl chloride (1.5 equiv) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.

-

Concentrate the reaction mixture under reduced pressure to remove excess solvent and oxalyl chloride. The resulting crude acyl chloride is typically used immediately in the next step.[9]

Step B: Amide Formation

-

Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

-

In a separate flask, dissolve the amine (1.2 equiv) and TEA (2.5 equiv) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the layers and wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product via flash column chromatography.

Expert Insights: The use of catalytic DMF with oxalyl chloride forms the Vilsmeier reagent in situ, which is the active species that converts the acid to the acyl chloride. This method is highly effective but requires care due to the corrosive and toxic nature of the reagents.

Protocol 3: Mixed Anhydride Method

This protocol provides another reliable activation pathway, particularly useful in peptide synthesis and for hindered systems.[15]

Materials:

-

This compound (1.0 equiv)

-

N-Methylmorpholine (NMM) (1.1 equiv)

-

Isobutyl chloroformate (1.1 equiv)

-

Amine (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -15 °C (a dry ice/acetonitrile bath is suitable).

-

Add N-Methylmorpholine (NMM) (1.1 equiv) dropwise and stir for 1-2 minutes.

-

Add isobutyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains below -10 °C. A precipitate of NMM·HCl may form. Stir for 10-15 minutes at -15 °C.

-

Add the amine (1.1 equiv), either neat or as a solution in cold THF, to the mixed anhydride solution.

-

Stir the reaction at -15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Filter off any precipitated salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product via flash column chromatography.

Expert Insights: Precise temperature control during the formation of the mixed anhydride is crucial to prevent disproportionation and other side reactions.[14] NMM is often preferred over TEA as it has been shown to reduce side reactions like urethane formation in some cases.[14]

Pillar 3: Visualization of Key Mechanisms and Workflows

General Mechanism of Amide Bond Formation

The core principle of all these protocols is the activation of the carboxylic acid to create a good leaving group, facilitating nucleophilic attack by the amine.

Caption: General two-step mechanism for amide bond formation.

Experimental Workflow for HATU-Mediated Coupling

This diagram illustrates the practical steps from reagent preparation to final product isolation for the recommended HATU protocol.

Caption: Step-by-step workflow for the HATU coupling protocol.

References

- 1. benchchem.com [benchchem.com]

- 2. hepatochem.com [hepatochem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Amide synthesis by acylation [organic-chemistry.org]

- 7. peptide.com [peptide.com]

- 8. Amide Synthesis [fishersci.dk]

- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Amine to Amide - Mixed Anhydrides [commonorganicchemistry.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 16. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

Application Note & Protocols: Esterification of 2-(4,4-dimethylcyclohexyl)acetic acid with Novel Alcohols

Introduction: Navigating the Challenges of Sterically Hindered Ester Synthesis

The synthesis of novel esters is a cornerstone of drug discovery and development, with the ester functional group playing a critical role in modulating physicochemical properties such as lipophilicity, metabolic stability, and cell permeability. 2-(4,4-dimethylcyclohexyl)acetic acid presents a valuable scaffold, combining a rigid, lipophilic cyclohexyl ring with a flexible acetic acid side chain. However, the quaternary carbon bearing two methyl groups introduces significant steric hindrance around the carboxylic acid moiety. This bulkiness severely impedes traditional esterification methods, such as the Fischer-Speier esterification, which often result in low yields or require harsh conditions incompatible with sensitive functional groups present in "novel alcohols".[1][2][3]

This application note provides a detailed guide for researchers on effective strategies to synthesize esters from this challenging substrate. We will explore modern, mild, and efficient coupling methodologies that overcome steric barriers. The protocols described herein are designed to be robust and adaptable for a range of novel primary and secondary alcohols, providing a self-validating framework from reaction setup to final product characterization.

The Causality of Experimental Design: Why Standard Methods Fail

The primary obstacle in the esterification of this compound is the steric shield created by the gem-dimethyl group and the adjacent cyclohexane ring.

-

Fischer-Speier Esterification: This classic acid-catalyzed method relies on the protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol.[4][5][6][7] With a sterically hindered acid, the approach of the alcohol nucleophile to the carbonyl carbon is physically blocked, leading to extremely slow reaction rates and unfavorable equilibria.[2] Driving the reaction forward requires high temperatures and a large excess of the alcohol, conditions that can lead to side reactions, especially with complex or tertiary alcohols which are prone to elimination.[5]

To circumvent these limitations, methodologies that activate the carboxylic acid into a more reactive intermediate, without relying on forcing conditions, are essential.

Recommended Methodologies for Hindered Substrates

We will focus on three powerful and widely adopted methods for the esterification of sterically demanding substrates: Steglich Esterification, Yamaguchi Esterification, and the Mitsunobu Reaction.

Steglich Esterification: Mild Activation with Carbodiimides

The Steglich esterification is a highly versatile method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid under mild, neutral conditions.[8][9] The key to its success with hindered substrates is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11]

Mechanism Rationale:

-

DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

DMAP, being a superior nucleophile to the alcohol, rapidly attacks this intermediate to form a resonance-stabilized N-acylpyridinium salt.[10] This new intermediate is significantly more electrophilic and less sterically encumbered at the reaction center.

-

The alcohol can now efficiently attack the activated acyl group, forming the ester and releasing the DMAP catalyst. The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[8][12]

This method is particularly advantageous for acid-labile substrates and for achieving high yields at room temperature.[8][10]

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

Yamaguchi Esterification: Powerful Activation for Severely Hindered Systems

For exceptionally challenging couplings involving bulky secondary alcohols, the Yamaguchi esterification offers superior efficacy.[13] This method involves a two-step, one-pot procedure where the carboxylic acid is first converted to a highly reactive mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent).[14][15][16]

Mechanism Rationale:

-

The carboxylic acid is deprotonated with a base (e.g., triethylamine) and reacts with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. The bulky and electron-withdrawing trichlorobenzoyl group makes the adjacent carbonyl carbon extremely electrophilic.[14]

-

In the second step, the alcohol is added along with a stoichiometric amount of DMAP. DMAP selectively attacks the less hindered carbonyl of the acetic acid portion of the mixed anhydride, forming the same highly reactive N-acylpyridinium intermediate as in the Steglich reaction, which is then intercepted by the alcohol.[14][17]

This method's power lies in the superb reactivity of the mixed anhydride intermediate, which drives the reaction to completion even with very hindered components.[14]

Mitsunobu Reaction: A Redox Pathway with Stereochemical Control

The Mitsunobu reaction is fundamentally different as it proceeds via a redox pathway, activating the alcohol rather than the carboxylic acid.[18][19][20] It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19]

Mechanism Rationale:

-

PPh₃ and DEAD combine to form a phosphonium salt.

-

The alcohol attacks this species, forming an oxyphosphonium salt, which effectively turns the hydroxyl group into an excellent leaving group.[18][21]

-

The carboxylate, acting as the nucleophile, displaces the activated hydroxyl group in an Sₙ2 reaction.[22]

A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's stereocenter, making it invaluable for synthesizing chiral esters with specific configurations.[21][22] However, the byproducts, triphenylphosphine oxide and the reduced hydrazine, can complicate purification.[19]

Experimental Protocols & Workflow

The following protocols are generalized for a 1 mmol scale. Researchers should adjust quantities as needed and always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Caption: General experimental workflow for ester synthesis and validation.

Protocol 1: Steglich Esterification

Materials:

| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |

|---|---|---|---|

| This compound | 184.28 | 184 mg | 1.0 |

| Novel Alcohol | - | 1.2 mmol | 1.2 |

| EDC·HCl | 191.70 | 288 mg | 1.5 |

| DMAP | 122.17 | 24 mg | 0.2 |

| Dichloromethane (DCM), anhydrous | - | 10 mL | - |

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the novel alcohol (1.2 eq), and DMAP (0.2 eq).

-

Dissolve the components in anhydrous DCM (10 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.5 eq) portion-wise over 5 minutes with stirring.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Monitoring: Track the consumption of the limiting reagent using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[12]

Protocol 2: Yamaguchi Esterification

Materials:

| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |

|---|---|---|---|

| This compound | 184.28 | 184 mg | 1.0 |

| Triethylamine (TEA) | 101.19 | 152 µL (1.1 mmol) | 1.1 |

| 2,4,6-Trichlorobenzoyl chloride | 243.46 | 164 µL (1.05 mmol) | 1.05 |

| Novel Alcohol | - | 1.5 mmol | 1.5 |

| DMAP | 122.17 | 183 mg (1.5 mmol) | 1.5 |

| Toluene, anhydrous | - | 15 mL | - |

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous toluene (5 mL).

-

Add TEA (1.1 eq) and stir for 10 minutes at room temperature.

-

Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir the mixture for 2 hours at room temperature to form the mixed anhydride.

-

In a separate flask, dissolve the novel alcohol (1.5 eq) and DMAP (1.5 eq) in anhydrous toluene (10 mL).

-

Add the solution from step 4 to the mixed anhydride solution via cannula or syringe and stir at room temperature for 4-12 hours.

-

Monitoring: Track the reaction progress by TLC or LC-MS.

-

Workup: Quench the reaction with saturated NaHCO₃ solution (15 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with 1M HCl (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Protocol 3: Mitsunobu Reaction

Materials:

| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |

|---|---|---|---|

| This compound | 184.28 | 276 mg (1.5 mmol) | 1.5 |

| Novel Alcohol | - | 1.0 mmol | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 393 mg (1.5 mmol) | 1.5 |

| DIAD or DEAD | - | 1.5 mmol | 1.5 |

| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the novel alcohol (1.0 eq), this compound (1.5 eq), and PPh₃ (1.5 eq).

-

Dissolve the solids in anhydrous THF (10 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise via syringe over 10 minutes. The reaction may develop a characteristic orange or yellow color.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.[19]

-

Monitoring: Track the consumption of the alcohol by TLC or LC-MS.

-

Workup: Remove the THF under reduced pressure. The crude residue will contain the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct.

-

Purification: Direct purification by flash column chromatography is often effective. A non-polar solvent wash (e.g., with cold ether or hexane) can sometimes precipitate the triphenylphosphine oxide before chromatography.

Data Summary & Method Selection

The choice of method depends on the specific characteristics of the novel alcohol and the desired outcome.

| Method | Typical Yields | Reagents | Advantages | Limitations |

| Steglich | 70-95% | EDC/DCC, DMAP (cat.) | Mild conditions, simple setup, good for sensitive substrates.[9] | DCC byproduct (DCU) can be hard to filter if fine; DCC is a skin sensitizer.[12] |